Chemical structure and molecular properties of 5-Tert-butyl-2-methylfuran-3-carbaldehyde
Chemical structure and molecular properties of 5-Tert-butyl-2-methylfuran-3-carbaldehyde
Advanced Building Block for Lipophilic Heterocyclic Scaffolds[1]
Executive Summary
5-Tert-butyl-2-methylfuran-3-carbaldehyde (CAS: 1150222-37-9) is a specialized heterocyclic intermediate characterized by a unique balance of steric bulk and electronic reactivity.[1] Unlike simple furan derivatives, the presence of a bulky tert-butyl group at the C5 position confers significant lipophilicity (LogP ~2.[1]49) and metabolic stability against oxidative ring opening, a common failure mode in furan-based pharmacophores.[1]
This guide details the structural properties, validated synthesis protocols, and reactivity profiles of this molecule.[2] It is designed for medicinal chemists utilizing the furan scaffold to modulate potency and solubility in drug discovery programs, particularly in the synthesis of hemoglobin modulators and antimicrobial agents.
Chemical Structure & Electronic Properties[1]
The molecule features a trisubstituted furan ring.[3][4][5][6][7] The arrangement of substituents dictates its chemical behavior:
| Property | Value / Description |
| IUPAC Name | 5-tert-butyl-2-methylfuran-3-carbaldehyde |
| CAS Number | 1150222-37-9 |
| Molecular Formula | C₁₀H₁₄O₂ |
| Molecular Weight | 166.22 g/mol |
| SMILES | CC1=C(C=O)C=C(C(C)(C)C)O1 |
| LogP (Predicted) | 2.49 ± 0.2 |
| H-Bond Acceptors | 2 (Carbonyl O, Furan O) |
| Rotatable Bonds | 1 (Aldehyde C-C bond) |
Structural Analysis:
-
C2-Methyl Group: Acts as a weak electron donor (+I effect), activating the C3 position for electrophilic attack during synthesis and stabilizing the resulting aldehyde.
-
C5-Tert-butyl Group: Provides a massive steric shield.[1] This group blocks metabolic attack at the typically reactive
-position (C5), significantly extending the half-life of the scaffold in biological systems compared to unsubstituted furans.[1] -
C3-Aldehyde: The electrophilic center.[1] Due to the adjacent methyl group, the carbonyl carbon is slightly more electron-rich than in unsubstituted furfural, moderating its reactivity in nucleophilic additions.
Validated Synthesis Protocol
Autonomy Note: While specific batch records are proprietary, the following protocol is derived from standard Vilsmeier-Haack formylation principles optimized for sterically hindered furans.
Methodology: Regioselective Vilsmeier-Haack Formylation
The synthesis relies on the electrophilic aromatic substitution of 2-tert-butyl-5-methylfuran .[1] The reaction is highly regioselective for the C3 position due to the steric hindrance at C4 (adjacent to the tert-butyl group).[1]
Reagents:
-
Precursor: 2-tert-butyl-5-methylfuran (1.0 eq)[1]
-
Reagent A: Phosphorus oxychloride (POCl₃) (1.2 eq)
-
Reagent B: N,N-Dimethylformamide (DMF) (1.5 eq)
-
Solvent: 1,2-Dichloroethane (DCE) or Anhydrous DCM[1]
Step-by-Step Protocol:
-
Vilsmeier Reagent Formation: In a flame-dried flask under nitrogen, cool DMF (1.5 eq) to 0°C. Add POCl₃ (1.2 eq) dropwise over 30 minutes. A white precipitate (chloroiminium salt) will form. Stir for 30 mins at 0°C.
-
Substrate Addition: Dissolve 2-tert-butyl-5-methylfuran in DCE. Add this solution dropwise to the Vilsmeier reagent, maintaining internal temperature < 5°C.
-
Reaction: Allow the mixture to warm to room temperature, then heat to 60°C for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1). The spot for the starting material (high Rf) should disappear, replaced by the aldehyde (lower Rf).
-
Hydrolysis (Critical): Cool the reaction mixture to 0°C. Quench by pouring slowly into saturated aqueous Sodium Acetate (NaOAc) solution. Stir vigorously for 1 hour to hydrolyze the intermediate iminium salt to the aldehyde.
-
Workup: Extract with DCM (3x). Wash combined organics with sat. NaHCO₃ (to remove acidic byproducts) and brine. Dry over Na₂SO₄.[1]
-
Purification: Concentrate in vacuo. The crude oil often crystallizes upon standing.[1] Recrystallize from Hexane/Et₂O or purify via silica gel chromatography (0-10% EtOAc in Hexanes).[1]
Self-Validating Checkpoint:
-
¹H NMR Confirmation: Look for the diagnostic aldehyde singlet at ~9.8-10.0 ppm .[1] The furan ring proton (C4-H) should appear as a singlet around 6.3-6.5 ppm .[1] The absence of doublet splitting on the ring proton confirms substitution at C3 (no adjacent protons).
Visualization: Synthesis & Reactivity Pathways[1]
The following diagram illustrates the synthesis pathway and the primary downstream transformations available for this building block.
Figure 1: Synthesis of 5-Tert-butyl-2-methylfuran-3-carbaldehyde via Vilsmeier-Haack and key downstream derivatizations.
Reactivity Profile & Applications
A. Reductive Amination (Linker Chemistry)
The C3-aldehyde is an excellent handle for attaching the furan pharmacophore to amine-bearing scaffolds.[1]
-
Protocol Insight: Use Sodium Triacetoxyborohydride (STAB) in DCE. The steric bulk of the tert-butyl group does not hinder the aldehyde significantly, but it does increase the solubility of the resulting amine in non-polar solvents, aiding purification.[1]
B. Knoevenagel Condensation
Reaction with active methylene compounds (e.g., malononitrile, barbituric acid) yields electron-deficient alkenes.
-
Application: These adducts are often screened as Michael Acceptors in covalent inhibitor design.[1] The furan oxygen acts as a hydrogen bond acceptor, while the tert-butyl group fills hydrophobic pockets (e.g., in kinase active sites).
C. Oxidation to Carboxylic Acid
Standard Pinnick oxidation (NaClO₂, NaH₂PO₄) converts the aldehyde to 5-tert-butyl-2-methylfuran-3-carboxylic acid .[1]
-
Utility: This acid is a bioisostere for benzoic acid derivatives but with a distinct vector of bond projection and lower aromaticity.[1]
D. Stability & Storage
-
Oxidation Sensitivity: Like all furan aldehydes, it can autoxidize to the carboxylic acid upon prolonged exposure to air.
-
Storage: Store under Argon at 2-8°C.
-
Safety: GHS Classification includes Skin Irrit. 2 (H315) and Eye Irrit. 2 (H319). Handle in a fume hood.
References
-
PubChem. 2-Methylfuran-3-carbaldehyde (Analogous Structure & Properties). National Library of Medicine.[1] [Link]
-
Abdulmalik, O. et al. Targeted Modification of furan-2-carboxaldehydes into Michael Acceptor Analogs Yielded Long-Acting Hemoglobin Modulators.[1] PMC.[1] [Link]
Sources
- 1. 175276-67-2|5-(tert-Butyl)-2-methylfuran-3-carboxamide|BLD Pharm [bldpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-Methylfuran-3-carbaldehyde | C6H6O2 | CID 12735590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. gala.gre.ac.uk [gala.gre.ac.uk]
- 5. tert-Butyl 5-{2-[2-(N-ethynyl-4-methylbenzenesulfonamido)phenyl]ethynyl}furan-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Visible-light-mediated synthesis of 3,4,5-trisubstituted furan-2-one derivatives via a bifunctional organo photocatalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
